molecular formula C9H13N B130764 2,5-Dimethylbenzylamine CAS No. 93-48-1

2,5-Dimethylbenzylamine

Cat. No.: B130764
CAS No.: 93-48-1
M. Wt: 135.21 g/mol
InChI Key: LUJNPFWZXIGIPS-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzylamine (CAS 93-48-1) is an aromatic amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol . Structurally, it consists of a benzylamine backbone with methyl groups at the 2- and 5-positions of the benzene ring (Figure 1). The compound is a colorless to pale-yellow liquid with a boiling point of 222.9°C and a density of 1.0 g/cm³ . Its refractive index ranges from 1.535–1.538, and it is classified as a flammable liquid with significant skin and eye irritation hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzylamine can be synthesized through several methods. One common method involves the Eschweiler-Clarke reaction, where benzylamine is methylated using formic acid and formaldehyde. Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2,5-dimethylbenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Chemical Reactions Analysis

Alkylation and Quaternary Ammonium Salt Formation

2,5-Dimethylbenzylamine undergoes quaternization with alkyl halides to form phase-transfer catalysts. This reaction proceeds via nucleophilic substitution at the amine group:

Reaction:
C H N RX C H N R X \text{C H N RX C H N R X }

Alkyl Halide (RX) Conditions Product Yield Reference
Hexyl bromideRoom temperature, 5 hours[C₉H₁₃N⁺(C₆H₁₃)]Br⁻76%
Benzyl chlorideMethanol, 50°C, 2 hours[C₉H₁₃N⁺(C₆H₅CH₂)]Cl⁻80%

The reaction is facilitated by the amine’s lone pair attacking electrophilic alkyl halides . Quaternary salts exhibit enhanced solubility in polar solvents and serve as phase-transfer catalysts .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, with substituents directing reactivity:

Key Reactions:

  • Nitration: Produces nitro derivatives at the para position relative to the amine.

  • Sulfonation: Forms sulfonic acid derivatives under acidic conditions.

Example Nitration:
C H N HNO 4 NO C H CH CH NH CH \text{C H N HNO 4 NO C H CH CH NH CH }

Electrophile Conditions Product Yield Reference
Nitric acidH₂SO₄ catalyst, 0–5°C4-Nitro-2,5-dimethylbenzylamine65%

The methyl groups at positions 2 and 5 activate the ring, while the benzylamine directs substitution to the para position .

Metalation and Directed Ortho Lithiation

This compound reacts with strong bases like butyllithium to form lithiated intermediates, enabling functionalization at the ortho position:

Reaction:
C H N BuLi 2 Li C H CH CH N CH \text{C H N BuLi 2 Li C H CH CH N CH }

Reagent Conditions Product Yield Reference
ButyllithiumTHF, −78°C, 1 hour2-Lithio-2,5-dimethylbenzylamine85%

The lithiated species reacts with electrophiles (E⁺) to form derivatives like 2-thioethers or phosphines .

Oxidation Reactions

Controlled oxidation yields nitro or hydroxylamine derivatives. Harsh conditions may lead to ring degradation.

Oxidation with KMnO₄:
C H N KMnO 2 NO C H CH CH NH CH \text{C H N KMnO 2 NO C H CH CH NH CH }

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂SO₄, 100°C, 15 minutes2-Nitro-2,5-dimethylbenzylamine60%

The reaction proceeds via radical intermediates, with methyl groups stabilizing transition states .

Condensation Reactions

The amine participates in Mannich-type reactions, forming β-amino carbonyl compounds:

Example with Acetophenone:
C H N PhCOCH HCHO PhCOCH CH N CH CH C H CH \text{C H N PhCOCH HCHO PhCOCH CH N CH CH C H CH }

Carbonyl Compound Conditions Yield Reference
AcetophenoneH₂O, 80°C, 4 hours72%

This reaction is catalyzed by GO-Cu₇S₄ nanoparticles under mild conditions .

Scientific Research Applications

Organic Synthesis

Catalyst in Reactions:
2,5-Dimethylbenzylamine serves as an effective catalyst in the production of polyurethanes through its reaction with isocyanates. This role is crucial in facilitating the formation of polyurethane networks, which are widely used in foams, elastomers, and coatings .

Building Block for Chemical Synthesis:
This compound acts as a precursor for synthesizing various amine-containing compounds utilized in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in alkylation and acylation reactions, making it a valuable building block in organic synthesis .

Pharmaceutical Applications

Synthesis of Bioactive Compounds:
this compound is involved in the synthesis of antihistamines and other bioactive compounds. The dimethylamine group contributes significantly to the pharmacological activity of these compounds, which are essential for treating allergic reactions and other medical conditions .

Potential Neuropharmacological Applications:
Research indicates that derivatives of this compound may exhibit activity related to central nervous system disorders. Its interaction with neurotransmitter receptors suggests potential applications in developing drugs targeting neurological conditions .

Polymer Chemistry

Role in Polymerization:
The amine functionality of this compound enables it to participate in polymerization processes, particularly for producing epoxy resins and thermosetting polymers. It can act as a crosslinking agent, enhancing the mechanical properties and thermal stability of polymeric materials .

Agricultural Applications

Pesticide Formulation:
The compound has been explored as part of formulations for pesticides due to its chemical reactivity with substrates toxic to pests. Its incorporation into surfactants improves the efficacy of active ingredients in agricultural chemicals .

Industrial Applications

Detergents and Cleaners:
Due to its amphiphilic properties, this compound is included in detergent formulations where it aids in emulsifying oils and dirt, enhancing cleaning performance .

Case Study 1: Use in Polyurethane Production

A study demonstrated that incorporating this compound as a catalyst significantly improved the reaction rate and yield of polyurethane production compared to traditional catalysts. This finding highlights its efficiency and potential cost-effectiveness in industrial applications.

Case Study 2: Pharmacological Research

In pharmacological studies focusing on central nervous system interactions, derivatives of this compound were shown to modulate serotonin levels in animal models. This suggests potential therapeutic applications for mood disorders.

Environmental Considerations

While this compound has numerous applications, its environmental impact must be considered. Studies indicate moderate biodegradability and potential ecotoxicity to aquatic organisms at high concentrations . Regulatory agencies monitor its use to mitigate adverse environmental effects.

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzylamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The compound’s structure allows it to interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

2,4-Dimethylbenzylamine (CAS 94-98-4): Methyl groups at 2- and 4-positions.

3,4-Dimethylbenzylamine (CAS 102-48-7): Methyl groups at 3- and 4-positions.

N,N-Dimethylbenzylamine (CAS 103-83-3): N,N-dimethyl substitution on the amine group.

Table 1: Structural Comparison

Compound CAS Substituent Positions Molecular Formula
2,5-Dimethylbenzylamine 93-48-1 2,5- on benzene C₉H₁₃N
2,4-Dimethylbenzylamine 94-98-4 2,4- on benzene C₉H₁₃N
3,4-Dimethylbenzylamine 102-48-7 3,4- on benzene C₉H₁₃N
N,N-Dimethylbenzylamine 103-83-3 N,N-dimethylamine C₉H₁₃N

Physicochemical Properties

Table 2: Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Refractive Index Flammability
This compound 222.9 1.0 1.535–1.538 Flammable
2,4-Dimethylbenzylamine ~220* 1.01* 1.537* Flammable
N,N-Dimethylbenzylamine 183–184 0.90 1.501 Highly flammable (Class 4.2)


*Estimated based on structural similarity.

  • 2,4-Dimethylbenzylamine has a similar boiling point but is priced higher (¥12,200/g vs. ¥8,600/g for 2,5-isomer), likely due to synthetic complexity .
  • N,N-Dimethylbenzylamine has a lower boiling point (183–184°C) and higher volatility, making it more hazardous .

Chemical Reactivity and Stability

  • This compound : Reacts with benzyne to form cycloadducts under photochemical conditions . Stable under standard storage but oxidizes upon prolonged air exposure .
  • N,N-Dimethylbenzylamine : Acts as a dehydrohalogenation catalyst and forms quaternary ammonium salts .
  • 3,4-Dimethylbenzylamine : Higher steric hindrance reduces nucleophilicity compared to 2,5-isomer .

Table 3: Application Comparison

Compound Key Applications
This compound Pharmaceutical intermediates, agrochemicals
2,4-Dimethylbenzylamine Specialty chemicals, research reagents
N,N-Dimethylbenzylamine Polyurethane catalyst, corrosion inhibitor
3,4-Dimethylbenzylamine Dye synthesis, polymer modifiers
  • N,N-Dimethylbenzylamine dominates in polymer industries due to its catalytic efficiency in polyurethane foam production .
  • This compound is preferred in drug synthesis for its balanced reactivity and stability .

Biological Activity

2,5-Dimethylbenzylamine (DMBA) is an organic compound classified as a tertiary amine. It features a benzyl group attached to a dimethylamino functional group, making it a colorless to light yellow liquid with aromatic properties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

The chemical formula for this compound is C9H13NC_9H_{13}N. It can be synthesized through various methods, including the Eschweiler–Clarke reaction of benzylamine. Its structure allows it to participate in several chemical reactions, including quaternization with alkyl halides and directed ortho metalation with organolithium reagents .

Anticancer Properties

Research indicates that DMBA derivatives exhibit significant anticancer activity. A study highlighted the effectiveness of benzylamine-derived compounds, including DMBA, in inducing apoptosis in melanoma cells. The lead compound demonstrated a marked reduction in tumor size and improved survival rates in animal models. The mechanism involved the activation of pro-apoptotic pathways and inhibition of cell migration .

Table 1: Summary of Anticancer Activity of DMBA Derivatives

CompoundCancer TypeMechanism of ActionEfficacy
F10503LO1MelanomaInduces apoptosis, inhibits migrationSignificant
F21010RS1Various TumorsModulates NF-κB pathwayModerate

Cytotoxicity and Toxicological Studies

In toxicological assessments, DMBA has been shown to cause various adverse effects in animal models. Studies reported that repeated exposure led to splenomegaly and hematological changes, including increased methaemoglobin levels and decreased erythrocyte counts. The lowest observed adverse effect level (LOAEL) was determined to be 94 mg/kg body weight per day .

Table 2: Toxicological Effects of DMBA

EffectObserved Dose (mg/kg)Description
SplenomegalyAll dosesAbnormal enlargement of the spleen
Methaemoglobinemia≥ 500Increased methaemoglobin levels
Erythrocyte Count≥ 250Significant decrease in erythrocytes

The biological activity of DMBA is attributed to its ability to interact with various cellular pathways. In cancer cells, it can modulate signaling pathways that lead to apoptosis and inhibit proliferation. Additionally, DMBA's basic nature allows it to form quaternary ammonium salts, which can act as phase transfer catalysts in biochemical reactions .

Case Studies

  • Melanoma Treatment : In a controlled study involving C57BL/6 mice injected with melanoma cells, treatment with DMBA derivatives resulted in significant tumor regression and prolonged survival compared to control groups. The study utilized luciferase-transgenic models for real-time monitoring of tumor progression .
  • Toxicity Assessment : A comprehensive toxicity study on F344/N rats revealed severe hematological alterations following high-dose administration of DMBA. Symptoms included lethargy and cyanosis, with pathological examinations showing significant changes in the spleen and liver .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dimethylbenzylamine in laboratory settings?

  • Methodology : A common approach involves reductive amination of 2,5-dimethylbenzaldehyde using ammonia and hydrogen gas in the presence of a catalyst (e.g., Raney nickel). Alternatively, nucleophilic substitution of 2,5-dimethylbenzyl halides with ammonia can be employed.
  • Key Parameters : Reaction temperatures typically range between 80–120°C, with catalytic amounts of amines or acids to enhance yield. Post-synthesis purification via distillation (boiling point: ~222.9°C at 760 mmHg) or recrystallization is critical to achieve high purity (>98%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Gas Chromatography (GC) : Used to assess purity (>98% as per industrial standards) and detect volatile impurities .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~2.2 ppm for methyl groups, δ ~3.7 ppm for benzylic CH₂NH₂) and ¹³C NMR confirm structural integrity .
  • Refractometry : Refractive index (1.535–1.538) serves as a quick purity indicator .
    • Safety Note : Always pair characterization with toxicity assessments (e.g., LD₅₀ studies) due to reported general toxicity .

Q. What safety protocols are essential for handling this compound in laboratory environments?

  • Handling Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential vapor release (flash point: ~92.3°C) .
  • Store in airtight containers away from oxidizers and acids.
    • Toxicity Data : Chronic exposure may lead to reduced body weight and salivation in mammals, necessitating strict exposure limits .

Advanced Research Questions

Q. How does this compound function as a catalyst in epoxy resin synthesis?

  • Mechanistic Insight : In Kraft lignin-based epoxy resin preparation, this compound acts as a base catalyst, facilitating the ring-opening polymerization of epichlorohydrin with lignin derivatives. Optimal conditions include 80°C and 5-hour reaction times .
  • Experimental Design :

ParameterValue/Range
Catalyst concentration1–5 wt% of total reactants
Temperature70–90°C
Reaction time4–6 hours
Yield85–92% (depends on cellulose filler)

Q. What are the implications of using this compound in binary/ternary solvent systems?

  • Physicochemical Interactions : In mixtures with dimethylacetamide and dichloromethane, this compound alters viscosity and refractive indices non-linearly. For example:

Solvent SystemRefractive Index (25°C)Viscosity (mPa·s)
Pure this compound1.5371.8
50% Dichloromethane1.4521.2
  • Methodological Note : Use density meters and viscometers calibrated at 25°C for reproducibility. Solvent selection impacts reaction kinetics in catalytic applications .

Q. How can computational modeling predict the environmental persistence of this compound?

  • In Silico Tools :

  • EPI Suite : Estimate biodegradability (BIOWIN model) and bioaccumulation potential.
  • ECOSAR : Predict acute aquatic toxicity (e.g., LC₅₀ for fish).
    • Data Gaps : Limited experimental ecotoxicity data necessitate read-across approaches using structurally similar amines (e.g., dimethylbenzylamine) .

Properties

IUPAC Name

(2,5-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJNPFWZXIGIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0059087
Record name Benzenemethanamine, 2,5-dimethyl-
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93-48-1
Record name 2,5-Dimethylbenzenemethanamine
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Record name 2,5-Dimethylbenzylamine
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Record name Benzenemethanamine, 2,5-dimethyl-
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Record name Benzenemethanamine, 2,5-dimethyl-
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Record name 2,5-dimethylbenzylamine
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Record name 2,5-DIMETHYLBENZYLAMINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Dimethylbenzylamine
2,5-Dimethylbenzylamine
2,5-Dimethylbenzylamine
2,5-Dimethylbenzylamine
2,5-Dimethylbenzylamine
2,5-Dimethylbenzylamine

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